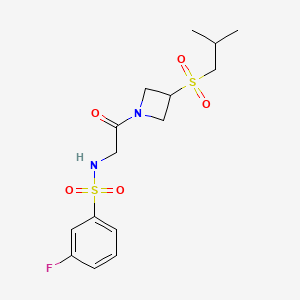

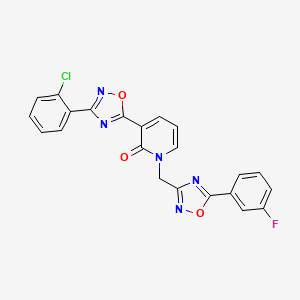

![molecular formula C17H13F3N2O2S B2511145 N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 866010-61-9](/img/structure/B2511145.png)

N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives is a topic of significant interest due to their potential biochemical applications. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides has been explored as high-affinity inhibitors of kynurenine 3-hydroxylase, with compounds demonstrating potent in vitro inhibition and effective oral administration in animal models . Similarly, the incorporation of phenyl-1,2,3-triazole moieties into benzenesulfonamide structures has led to the creation of compounds with strong inhibitory action against human carbonic anhydrase isoforms, with some showing promising intraocular pressure lowering activity in glaucoma models . Novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides have also been synthesized, displaying cytotoxic activity against various human cancer cell lines and inducing apoptosis .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their bioactivity. For example, the crystal structures of N-[2-(1-benzenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-benzenesulfonamide revealed significant conformational differences in the solid state, which may influence their activity in aqueous media . Additionally, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide showed π–π interactions and hydrogen bonding, forming a three-dimensional network that could affect its biochemical interactions .

Chemical Reactions Analysis

The reactivity of benzenesulfonamide derivatives with biological targets is a key aspect of their potential therapeutic use. The compounds synthesized in the studies often target enzymes or receptors, such as carbonic anhydrases , GPR119 agonists , and DNA interactions in the case of copper(II) complexes with N-(9H-purin-6-yl)benzenesulfonamide . These interactions can lead to various biological effects, including anti-inflammatory , anticancer , and enzyme inhibition activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and binding affinity, are essential for their function as biochemical tools or therapeutic agents. For instance, the metabolic stability of certain compounds has been assessed in the presence of human liver microsomes, with specific moieties contributing to increased stability . The binding affinity of pyrrolidinone-based chlorinated benzenesulfonamide derivatives against human carbonic anhydrases has been characterized, with chloro group positioning significantly affecting affinity . These properties are critical for the compounds' bioavailability and efficacy.

Aplicaciones Científicas De Investigación

Antitumor Activity

Research has demonstrated the potential of N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide derivatives in antitumor applications. One study synthesized novel derivatives to evaluate their antitumor activity, finding that specific compounds were more effective than the reference drug doxorubicin, indicating significant potential in cancer treatment (Alqasoumi et al., 2009). Another study focused on synthesizing a series of derivatives for anticancer activity evaluation on various human tumor cell lines, with some compounds showing potent activity, suggesting a promising avenue for cancer therapy development (Żołnowska et al., 2018).

Anti-inflammatory and Analgesic Potential

The synthesis and characterization of derivatives have shown potential anti-inflammatory and analgesic activities, highlighting the compound's versatility in medical applications beyond its antitumor properties. Some studies have found that these derivatives did not cause significant tissue damage in liver, kidney, colon, and brain, compared to controls or reference drugs, suggesting a safer profile for therapeutic use (Küçükgüzel et al., 2013).

Antimicrobial Activities

Research into the antimicrobial properties of N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide derivatives has also been conducted, with some compounds showing promising results against both Gram-positive and Gram-negative bacteria, as well as fungi. This indicates the potential for these compounds to be developed into new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Hassan et al., 2009).

Safety And Hazards

Propiedades

IUPAC Name |

N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O2S/c18-17(19,20)13-8-9-16(22-10-4-5-11-22)15(12-13)21-25(23,24)14-6-2-1-3-7-14/h1-12,21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMAJSHXGPTZRKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-{[1,1'-biphenyl]-4-yl}ethan-1-one](/img/structure/B2511064.png)

![2-chloro-1-[(7E)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]propan-1-one](/img/structure/B2511069.png)

![3-benzyl-5-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2511070.png)

![7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2511071.png)

![2-(Furan-2-yl)-5-(morpholino(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2511075.png)

![N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2511078.png)

![4-{5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}aniline](/img/structure/B2511083.png)

![8-(4-Chlorobenzyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2511084.png)